

(S)-Alaproclate hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: (S)-Alaproclate hydrochloride

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An In-Depth Technical Guide to (S)-Alaproclate Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alaproclate hydrochloride is the (S)-enantiomer of Alaproclate, a compound developed in the 1970s by Astra AB (now AstraZeneca).[1] It was one of the first selective serotonin reuptake inhibitors (SSRIs) to be synthesized, alongside zimelidine and indalpine.[1] As an SSRI, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased extracellular levels of serotonin.[1][2]

In addition to its SSRI activity, Alaproclate has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] Despite its potential therapeutic applications in depression, the development of Alaproclate was discontinued due to observations of hepatotoxicity in animal studies.[1][5][6] Today, **(S)-Alaproclate hydrochloride** remains a valuable tool in neuroscience research for studying the serotonergic and glutamatergic systems. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Identity and Physicochemical Properties

The fundamental chemical and physical characteristics of **(S)-Alaproclate hydrochloride** are summarized below.

Chemical Identifiers

Identifier	Value
Compound Name	(S)-Alaproclate hydrochloride
Synonyms	(S)-GEA 654 hydrochloride; (S)-A03 hydrochloride
IUPAC Name	[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate hydrochloride
CAS Number	60719-83-7 (for hydrochloride racemate)[7]
Molecular Formula	C ₁₃ H ₁₈ ClNO ₂ · HCl or C ₁₃ H ₁₉ Cl ₂ NO ₂ [7]
SMILES	Cl.C--INVALID-LINK--C(=O)OC(C)(C)CC1=CC=C(Cl)C=C1
InChIKey	OPAKSOWFKIUFPN-CQSZACIVSA-N (for (S)-enantiomer with HCl)

Physicochemical Properties

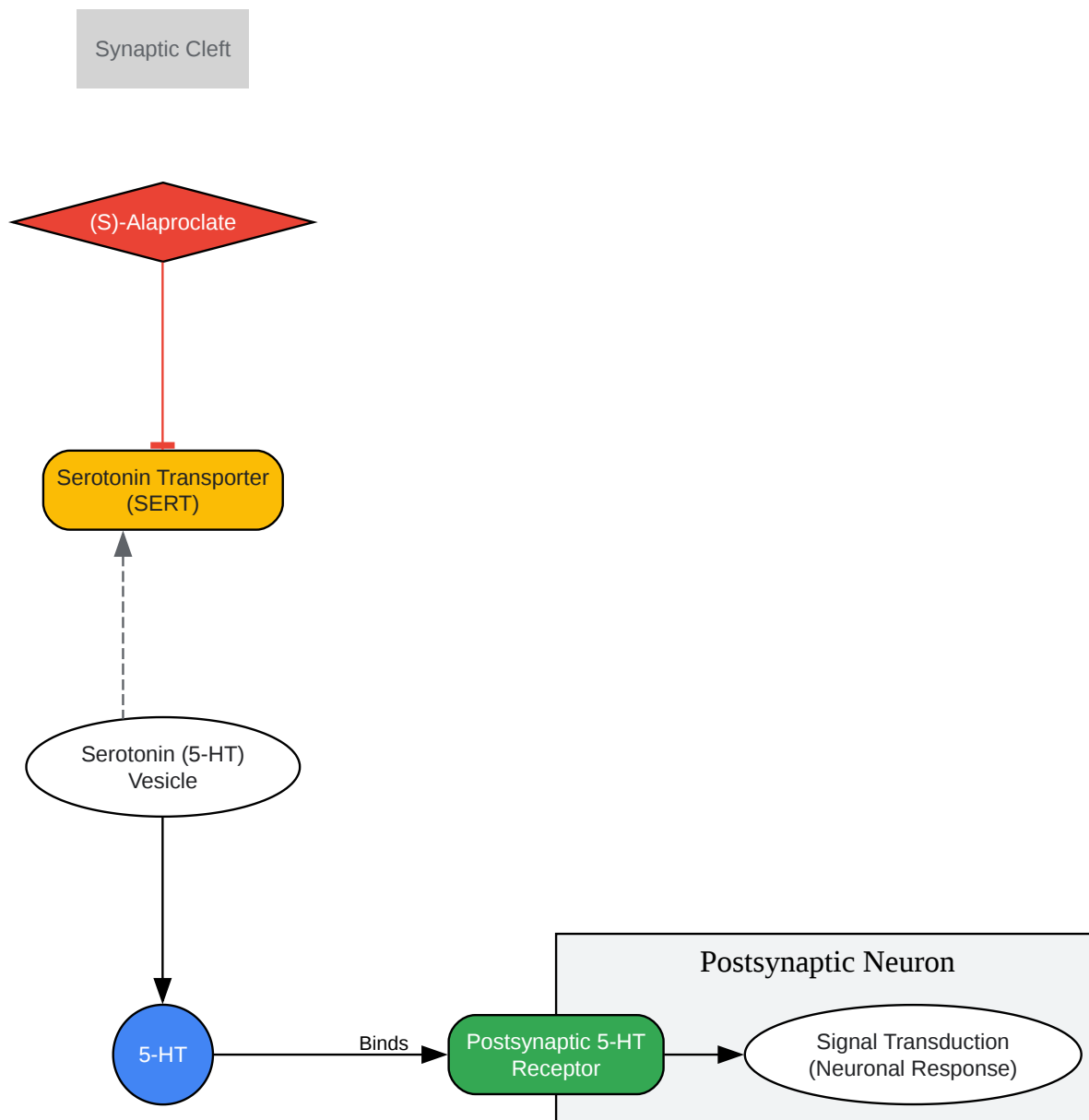
Property	Value
Molecular Weight	292.20 g/mol [6][7][8]
Appearance	White to off-white crystalline solid[9][10]
Solubility	Soluble in water[9][10]
Boiling Point (base)	335.1°C at 760 mmHg[11]
Topological Polar Surface Area	52.32 Å²[6]

Mechanism of Action

(S)-Alaproclate hydrochloride exhibits a dual mechanism of action, primarily as an SSRI and secondarily as an NMDA receptor antagonist.

Primary Mechanism: Selective Serotonin Reuptake Inhibition

The principal pharmacological action of (S)-Alaproclate is the potent and selective inhibition of the serotonin transporter (SERT), a member of the solute carrier family SLC6A4.[12] By binding to SERT on the presynaptic neuron, it blocks the reabsorption of serotonin (5-HT) from the synaptic cleft. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[2] In vitro binding studies have confirmed that Alaproclate has negligible affinity for various other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, dopamine D2, and muscarinic receptors, highlighting its selectivity.[13]



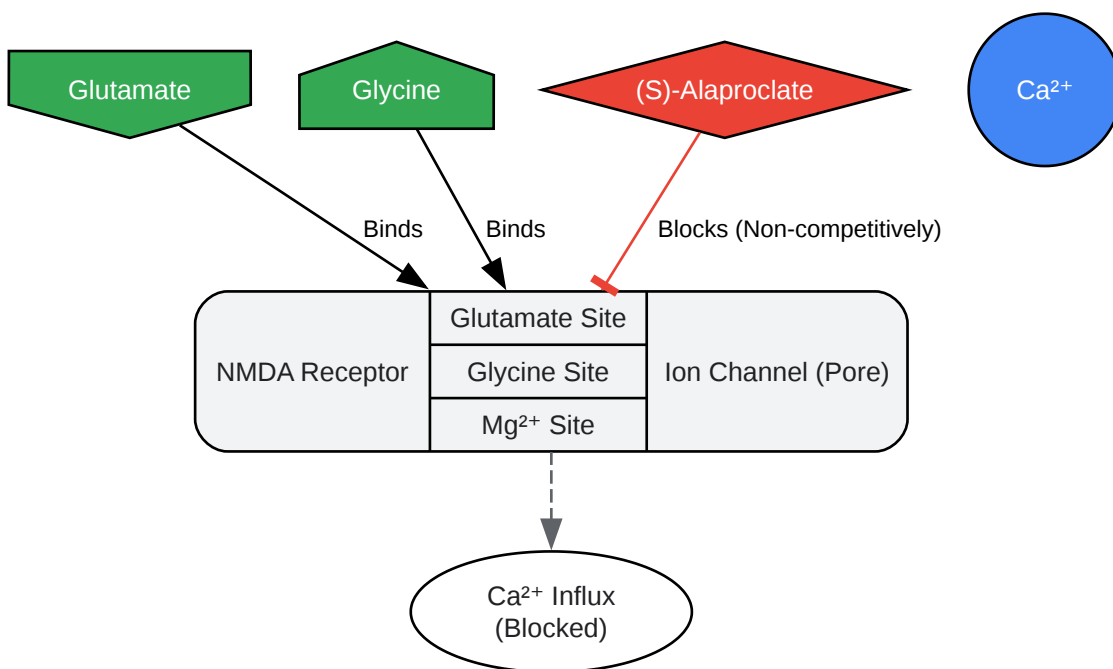
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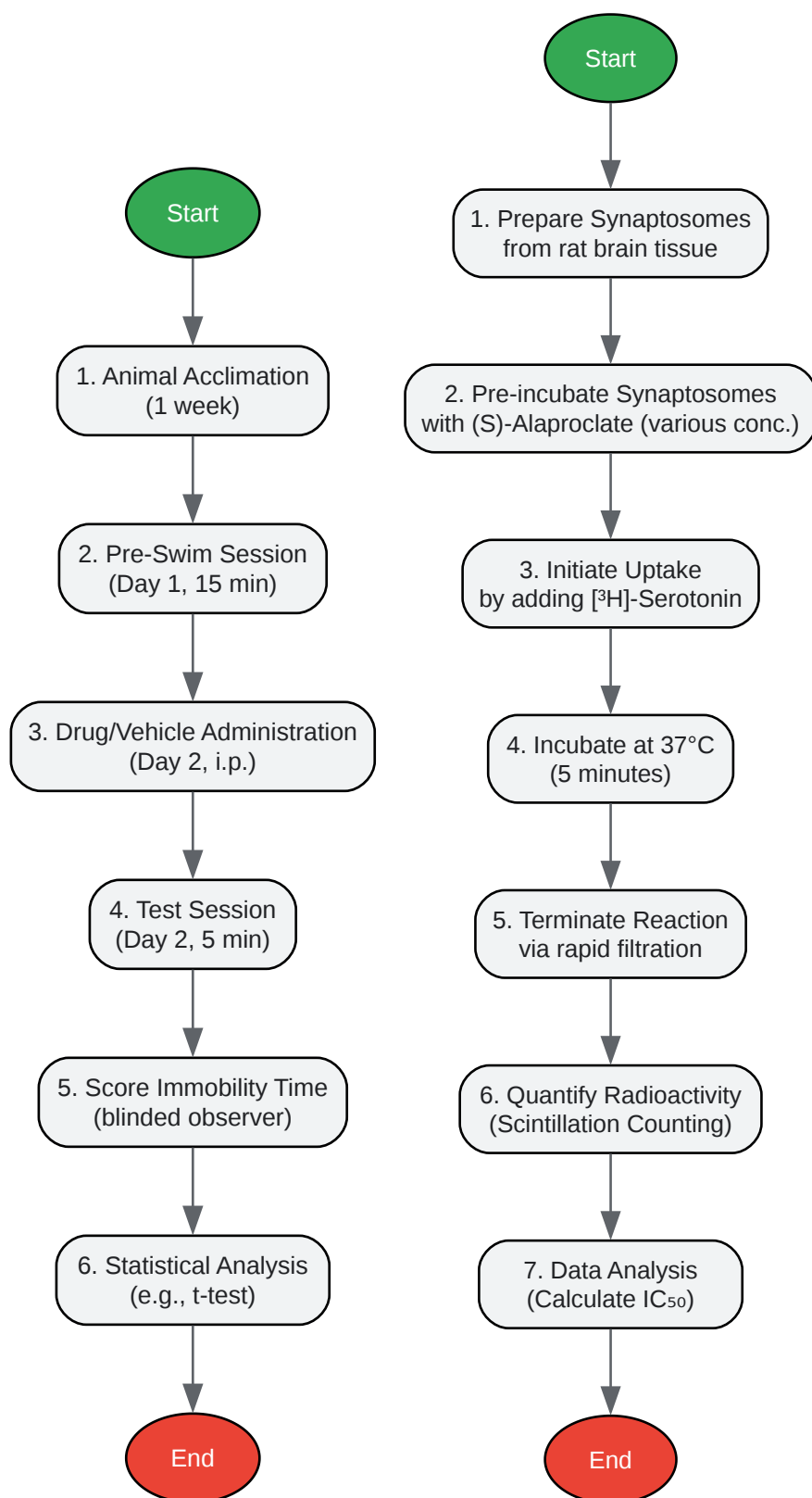
Diagram 1: SSRI Mechanism of (S)-Alaproclate

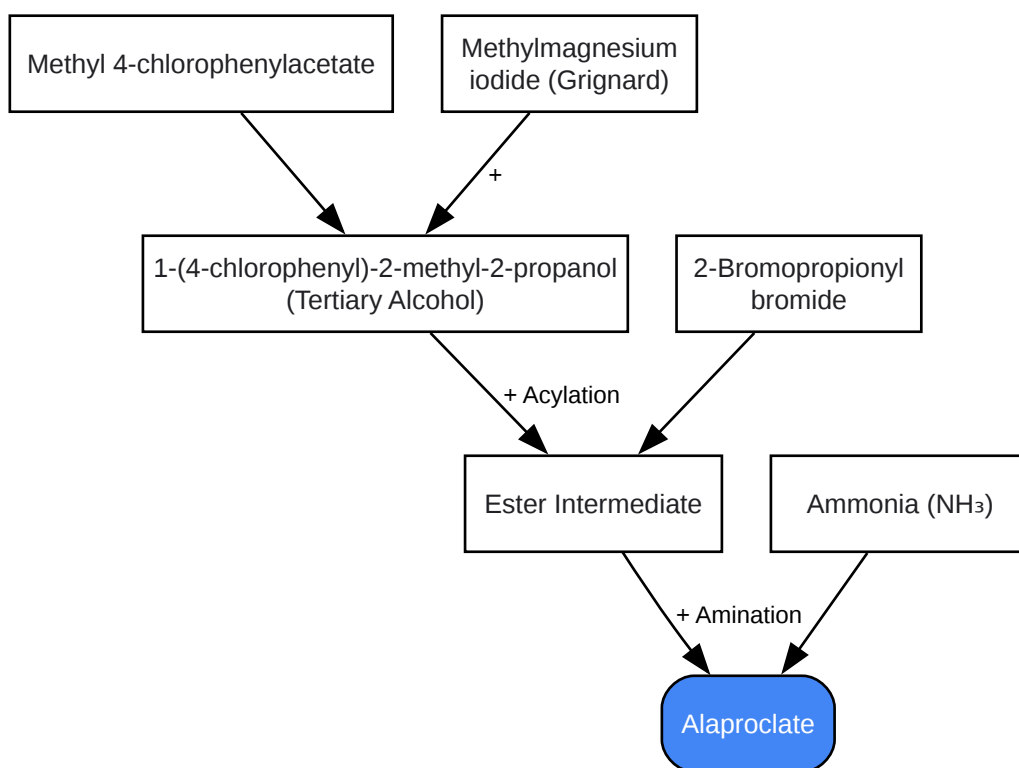
Secondary Mechanism: NMDA Receptor Antagonism

(S)-Alaproclate also functions as a potent, reversible, and non-competitive antagonist of the NMDA receptor.^{[4][14]} It directly blocks the ion channel associated with the NMDA receptor,

thereby inhibiting the influx of Ca^{2+} ions that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). Studies have shown that this blockade is not competitive with the glutamate, glycine, or Mg^{2+} binding sites.[4] This action modulates glutamatergic neurotransmission, a system implicated in mood disorders and neurodegenerative processes.







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